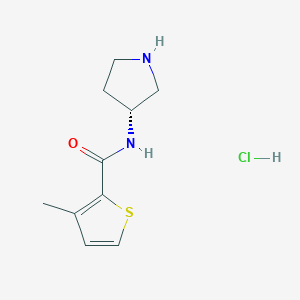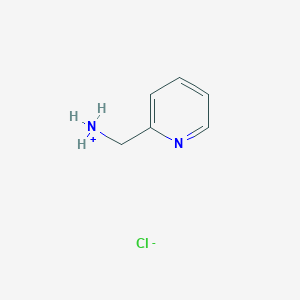
Pyridylmethylammonium chloride
説明
Pyridylmethylammonium chloride is a useful research compound. Its molecular formula is C6H9ClN2 and its molecular weight is 144.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Gene Delivery : A study by Sajomsang et al. (2013) investigated the use of a water-soluble chitosan derivative, M3-PyMeChC, as a non-viral vector for gene delivery. The study found that higher molecular weight M3-PyMeChC formed complexes with DNA at lower ratios, leading to higher transfection efficiency. It was noted that the pyridinium moiety's hydrophobic effect could enhance gene transfection efficiency (Sajomsang et al., 2013).
Polyelectrolyte Behavior : Wandrey et al. (1999) provided a comprehensive review of diallyldimethylammonium chloride and its polymers. The study discussed the behavior of these materials as water-soluble polyelectrolytes, their synthesis, characterization, and applications in various advanced polymeric materials (Wandrey et al., 1999).
Anion–Pyrrole Complex Formation : Coles et al. (2001) described the formation of a pyrrole–chloride complex with tetramethylammonium chloride, highlighting its unique crystallographic properties and honeycomb-like supramolecular structure (Coles et al., 2001).
DNA Binding Studies : Kumar and Asuncion (1993) studied the binding of (9-Anthrylmethyl)ammonium chloride (AMAC) to various DNA sequences. They found that AMAC binds with high affinity, affecting both the absorption and fluorescence spectra of DNA (Kumar & Asuncion, 1993).
Polymer Nanocomposites : Xiao et al. (2005) explored the use of cetyl pyridium chloride-modified montmorillonite in the preparation of poly(butylene terephthalate) nanocomposites. The study demonstrated the formation of exfoliated-intercalated structure and improved thermal stability in the nanocomposites (Xiao et al., 2005).
Bactericidal Activity : Sajomsang et al. (2010) investigated the bactericidal activity of methylated N-(3-pyridylmethyl) chitosan chloride (M3-PyMeChC) derivatives. They found that the bactericidal activity was dependent on the chemical structure of the quaternary ammonium moiety and molecular weight (Sajomsang et al., 2010).
Corrosion Inhibition : Singh et al. (2019) studied polymers derived from diallyldimethylammonium chloride for their potential as corrosion inhibitors. The study utilized various electrochemical techniques and found that these polymers formed a protective coating on metal surfaces (Singh et al., 2019).
特性
IUPAC Name |
pyridin-2-ylmethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQQURYZPUHQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


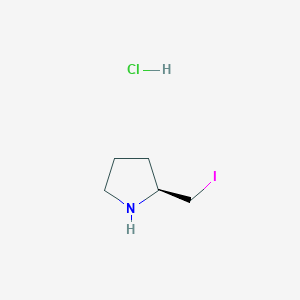

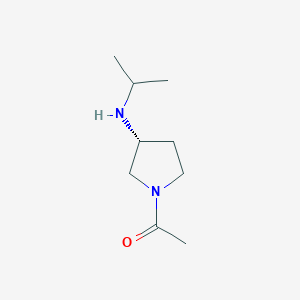
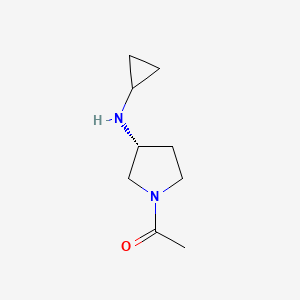

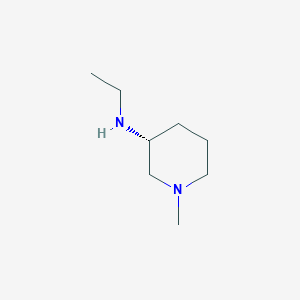
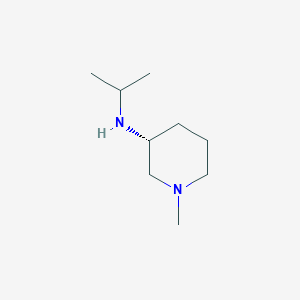
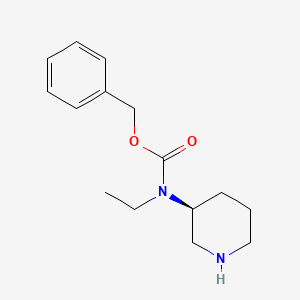



![[1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7985595.png)
![Benzo[1,3]dioxol-5-ylmethyl-piperidin-4-yl-amine hydrochloride](/img/structure/B7985603.png)
